2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
CAS No.: 1713160-78-1
VCID: VC2711180
Molecular Formula: C14H19BrN2O
Molecular Weight: 311.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is a complex organic compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a dimethylamino group and a bromobenzaldehyde moiety, which enhances its chemical reactivity and biological properties. This compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and enzyme inhibition studies. SynthesisThe synthesis of 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4-(dimethylamino)piperidine with 2-bromo-4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. This transformation can be achieved through catalytic hydrogenation or other reducing agents. Biological Activity and ApplicationsThis compound exhibits significant biological activity due to its structural characteristics. The piperidine moiety allows it to interact with various receptors and enzymes, potentially inhibiting their activity. This interaction can modulate biological pathways, making it relevant in pharmacological studies, particularly in neurological disorders. Enzyme Inhibition2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde has been shown to inhibit specific enzymes, which is critical for drug design targeting neurological conditions. Similar compounds have demonstrated antibacterial activities, suggesting potential applications in treating infections. Neuropharmacological EffectsIts structural analogs have been studied for their effects on neurotransmitter systems, making it relevant in the context of neuropharmacology. Structural Variants
UniquenessThe presence of both the bromine atom and the dimethylamino group on the piperidine ring imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Research Findings and Future DirectionsRecent studies have highlighted the potential of piperidine derivatives in medicinal chemistry, particularly in targeting enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cellular proliferation . The development of novel therapeutic agents based on these compounds could provide new avenues for treating diseases such as cancer and tuberculosis.
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CAS No. | 1713160-78-1 | ||||||||
Product Name | 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | ||||||||
Molecular Formula | C14H19BrN2O | ||||||||
Molecular Weight | 311.22 g/mol | ||||||||
IUPAC Name | 2-bromo-4-[4-(dimethylamino)piperidin-1-yl]benzaldehyde | ||||||||
Standard InChI | InChI=1S/C14H19BrN2O/c1-16(2)12-5-7-17(8-6-12)13-4-3-11(10-18)14(15)9-13/h3-4,9-10,12H,5-8H2,1-2H3 | ||||||||
Standard InChIKey | XAMMJORTMLFBQG-UHFFFAOYSA-N | ||||||||
SMILES | CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br | ||||||||
Canonical SMILES | CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br | ||||||||
PubChem Compound | 71651696 | ||||||||
Last Modified | Aug 16 2023 |
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